

Benchmarking synthesis routes for different trinitrophenol isomers

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Compound of Interest

Compound Name: 2,4,5-Trinitrophenol

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A Comparative Guide to the Synthesis of Trinitrophenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesis routes for various trinitrophenol isomers, including the well-known 2,4,6-trinitrophenol (picric acid) and its lesser-known congeners. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategies based on factors such as yield, starting material availability, and reaction conditions.

Comparative Synthesis Data

The following table summarizes key quantitative data for the synthesis of different trinitrophenol isomers. It is important to note that detailed experimental data for many of the asymmetric isomers are not widely available in modern literature, reflecting their limited industrial and research applications compared to picric acid. The data presented for 2,4,6-trinitrophenol represents a range of reported yields from various established methods. Information for other isomers is based on plausible synthetic pathways involving the nitration of corresponding dinitrophenol precursors, though specific yields are often not reported.

Trinitrophenol Isomer	Starting Material(s)	Typical Reagents	Reported/Expected Yield (%)	Key Reaction Conditions
2,4,6-Trinitrophenol	Phenol	Conc. H ₂ SO ₄ , Conc. HNO ₃	27 - 87% [1]	Sulfonation followed by nitration; direct nitration (highly exothermic) [2]
2,4-Dinitrophenol	Conc. HNO ₃	48 - 90% [1]	Direct nitration [2]	
Acetylsalicylic Acid	Conc. H ₂ SO ₄ , Conc. HNO ₃	54% [1]	Hydrolysis to salicylic acid, followed by sulfonation and nitration	
2,3,4-Trinitrophenol	2,3-Dinitrophenol or 3,4-Dinitrophenol	Mixed Acid (HNO ₃ /H ₂ SO ₄)	Not Reported	Nitration of dinitrophenol precursor
2,3,5-Trinitrophenol	2,3-Dinitrophenol, 2,5-Dinitrophenol or 3,5-Dinitrophenol	Mixed Acid (HNO ₃ /H ₂ SO ₄)	Not Reported	Nitration of dinitrophenol precursor
2,3,6-Trinitrophenol	2,3-Dinitrophenol or 2,6-Dinitrophenol	Mixed Acid (HNO ₃ /H ₂ SO ₄)	Not Reported	Nitration of dinitrophenol precursor
2,4,5-Trinitrophenol	2,4-Dinitrophenol or 2,5-Dinitrophenol	Mixed Acid (HNO ₃ /H ₂ SO ₄)	Not Reported	Nitration of dinitrophenol precursor
3,4,5-Trinitrophenol	3,4-Dinitrophenol or 3,5-Dinitrophenol	Mixed Acid (HNO ₃ /H ₂ SO ₄)	Not Reported	Nitration of dinitrophenol precursor

Experimental Protocols

Detailed experimental procedures for the synthesis of the less common trinitrophenol isomers are scarce. The following protocols focus on established methods for the synthesis of 2,4,6-trinitrophenol (picric acid), which can be adapted in principle for the synthesis of other isomers from appropriate dinitrophenol precursors. Caution: These reactions involve highly corrosive and potentially explosive materials. Appropriate safety precautions, including the use of personal protective equipment and a fume hood, are essential.

Protocol 1: Synthesis of 2,4,6-Trinitrophenol from Phenol (via Sulfonation)

This is a widely used and more controlled method for preparing picric acid.

Materials:

- Phenol
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice

Procedure:

- Sulfonation: Carefully add concentrated sulfuric acid to an equal weight of phenol in a flask. Heat the mixture in a water bath to about 100°C for approximately 30 minutes to form phenolsulfonic acids.
- Cooling: Cool the reaction mixture in an ice bath.
- Nitration: Slowly and carefully add concentrated nitric acid to the cooled mixture. The reaction is highly exothermic and will produce nitrous fumes. Maintain temperature control.
- Heating: After the initial vigorous reaction subsides, heat the mixture in a water bath for 1-2 hours to complete the nitration.
- Isolation: Pour the hot reaction mixture into cold water to precipitate the crude picric acid.

- Purification: Collect the yellow crystals by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 2,4,6-trinitrophenol.

Protocol 2: Synthesis of 2,4,6-Trinitrophenol from 2,4-Dinitrophenol

This method involves the direct nitration of a dinitrophenol precursor.

Materials:

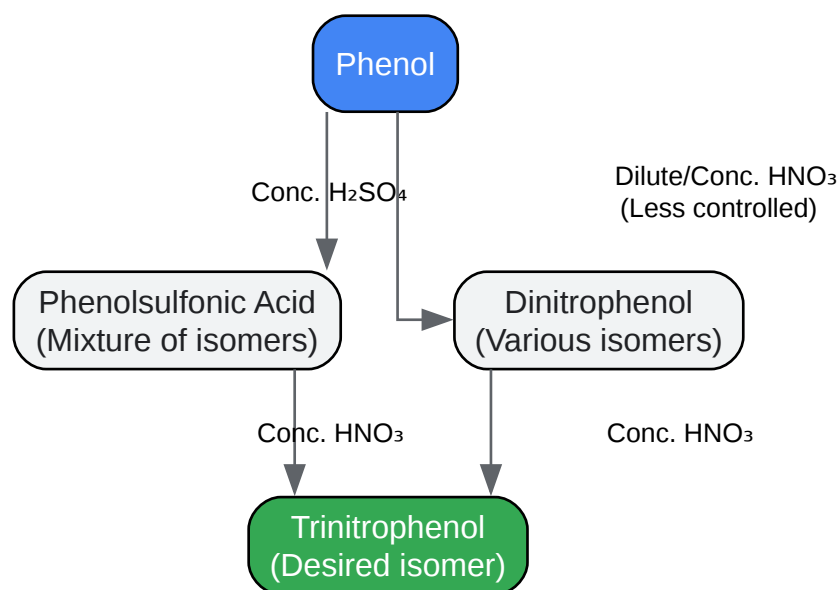
- 2,4-Dinitrophenol
- Concentrated Nitric Acid (HNO_3)
- Ice

Procedure:

- Dissolution: Dissolve 2,4-dinitrophenol in concentrated nitric acid.
- Heating: Gently heat the mixture. The reaction will proceed, leading to the formation of 2,4,6-trinitrophenol.
- Isolation and Purification: Follow the isolation and purification steps as described in Protocol 1.

Synthesis Pathway Overview

The following diagram illustrates the general synthetic pathways for producing trinitrophenol isomers. The primary routes involve either the direct nitration of phenol (which can be hazardous) or a more controlled step-wise approach involving sulfonation followed by nitration, or the nitration of a dinitrophenol intermediate.

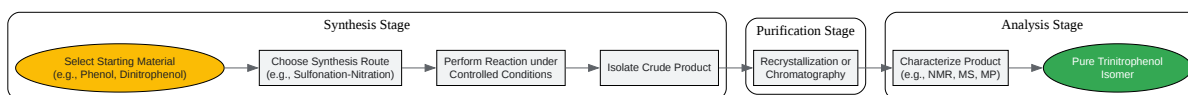


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Caption: General synthesis routes to trinitrophenol isomers.

Logical Workflow for Isomer Synthesis and Analysis

The logical workflow for synthesizing and characterizing a specific trinitrophenol isomer is outlined below. This process begins with the selection of an appropriate starting material and synthesis route, followed by the reaction itself, and concludes with purification and analytical verification of the final product.



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Caption: Logical workflow for trinitrophenol isomer synthesis.

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